3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclopentylethyl group and a methyl substitution, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry.
The compound can be synthesized through various organic reactions, often involving starting materials such as substituted pyrazoles and amines. Its synthesis and characterization have been documented in several chemical databases and research articles.
This compound is classified under:
The synthesis of 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine typically involves several steps, including:
The molecular structure of 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine can be represented as follows:
The compound features:
A structural diagram can be drawn using molecular modeling software to visualize the spatial arrangement of atoms.
3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific biological targets such as enzymes or receptors. The unique structure allows it to fit into active sites, potentially inhibiting or modulating enzymatic activity.
Studies suggest that this compound may exhibit biological activity by:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to characterize this compound's purity and confirm its structure.
3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine has several scientific applications, including:
Pyrazole derivatives represent a privileged scaffold in modern drug discovery, characterized by a five-membered heterocyclic ring structure containing two adjacent nitrogen atoms (pKa ~2.49 for conjugate acid). This core exhibits remarkable versatility in interacting with biological targets, serving as the foundation for numerous FDA-approved therapeutics including celecoxib (COX-2 inhibitor), fipronil (insecticide), and rimonabant (cannabinoid receptor antagonist) [4] [8]. The strategic decoration of this heterocyclic nucleus with diverse substituents enables precise modulation of pharmacokinetic properties and target binding affinity. Within this chemical space, 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1187348-87-3) exemplifies a structurally optimized analogue featuring dual hydrophobic domains—the cyclopentylethyl chain and methyl group—positioned to enhance membrane permeability and target complementarity. Its molecular formula (C₁₁H₁₉N₃, MW 193.29 g/mol) affords balanced lipophilicity for central nervous system penetration and oral bioavailability [1] [5].
Table 1: Key Identifiers of 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine
Property | Value |
---|---|
IUPAC Name | 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine |
CAS Registry Number | 1187348-87-3 |
Molecular Formula | C₁₁H₁₉N₃ |
Molecular Weight | 193.29 g/mol |
SMILES Notation | CC1=C(N)NN=C1CCC1CCCC1 |
Canonical SMILES | NC1=C(C)C(CCC2CCCC2)=NN1 |
InChI Key | GJEUVHBUVHZIPC-UHFFFAOYSA-N |
The pyrazole ring functions as a versatile pharmacophore due to its:
Recent advances highlight pyrazole derivatives as potent modulators of oncology targets. Microwave-assisted synthesis has emerged as the predominant technique (75% of recent publications), reducing reaction times from hours to minutes while improving yields by 20-35% compared to conventional heating [3]. For instance, mechanochemical synthesis of 3,5-diarylpyrazoles achieved 92% yield in 15 minutes versus 8 hours under reflux conditions [3]. These innovations accelerate the development of anticancer pyrazoles like 3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine, which demonstrates kinase inhibitory potential through computational docking studies [3] [7].
Table 2: Anticancer Pyrazole Derivatives and Synthetic Methodologies
Compound Class | Synthetic Method | Biological Target | Efficacy (IC₅₀) |
---|---|---|---|
3,5-Disubstituted Pyrazoles | Microwave irradiation | Tubulin polymerization | 0.18 μM |
1,3,4-Trisubstituted Pyrazoles | Ultrasound irradiation | VEGFR-2 tyrosine kinase | 1.7 μM |
4-Aminopyrazole Derivatives | Solvent-free mechanochemistry | CDK2/cyclin E complex | 4.2 μM |
3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine | N-alkylation of pyrazole precursors | Under investigation | Computational docking affinity: -9.3 kcal/mol |
The C5-amino group in particular serves as a vector for structural diversification. Hybridization with pharmacophores like benzophenones (e.g., compound 9f from Bandgar et al.) enhanced TNF-α inhibition by 85% compared to parent scaffolds [4]. Similarly, 3-cyclopentylethyl substitution—as featured in the title compound—introduces a sterically constrained hydrophobic domain that improves binding pocket occupancy in ATP-binding sites [5] [7].
3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine incorporates two strategic substituents that optimize its physicochemical and target-binding profile:
Table 3: Comparative Structural Analysis of Pyrazole Analogues
Compound | Substituents | Molecular Weight (g/mol) | clogP | Hydrogen Bond Donors |
---|---|---|---|---|
3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine | Cyclopentylmethyl, Methyl | 179.26 | 2.31 | 2 |
3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine | 2-Cyclopentylethyl, Methyl | 193.29 | 2.89 | 2 |
5-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-4-amine | 2-Cyclopentylethyl, Methyl, N1-Methyl | 193.29 | 2.78 | 1 |
3-(2-Cyclopentylethyl)-1-methyl-1H-pyrazol-5-amine | 2-Cyclopentylethyl, N1-Methyl | 193.29 | 2.65 | 1 |
The ethyl spacer in 3-(2-cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine (SMILES: CC1=C(N)NN=C1CCC1CCCC1) provides critical flexibility absent in cyclopentylmethyl analogues (e.g., 1312601-98-1). Molecular dynamics simulations reveal that the two-carbon tether enables adaptive binding to induced-fit pockets—particularly relevant for allosteric kinase inhibitors [6] [9]. Conversely, N-methylation (e.g., EVT-13453819) reduces hydrogen bonding capacity, diminishing interactions with polar residues in enzyme active sites [9]. These nuanced structural effects underscore the pharmacophore optimization embodied in the title compound: retention of the N1-H proton donor, optimal lipophilicity (clogP ≈2.89), and conformational adaptability in the hydrophobic domain.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8